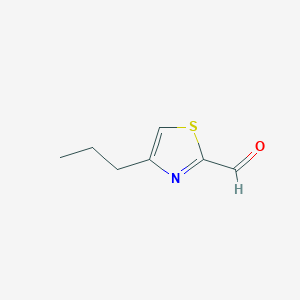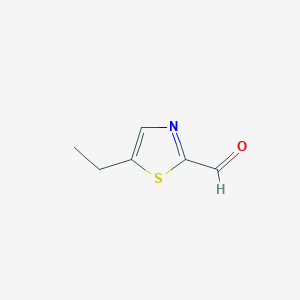
4-(2-Phenylethoxy)butanenitrile
Overview
Description
Preparation Methods
The synthesis of 4-(2-Phenylethoxy)butanenitrile typically involves the reaction of 2-phenylethanol with 4-chlorobutanenitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-phenylethanol attacks the carbon atom of the 4-chlorobutanenitrile, displacing the chlorine atom and forming the desired product .
Chemical Reactions Analysis
4-(2-Phenylethoxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenylethoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
4-(2-Phenylethoxy)butanenitrile is primarily used in scientific research as a synthetic cannabinoid. It acts as an agonist of the CB1 and CB2 receptors in the endocannabinoid system, making it valuable for studying the effects of cannabinoids on the human body
Mechanism of Action
The compound exerts its effects by binding to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding activates the receptors, leading to various physiological responses, including modulation of pain, appetite, and mood. The exact molecular pathways involved in these effects are still under investigation, but the activation of these receptors is a key component of its mechanism of action.
Comparison with Similar Compounds
4-(2-Phenylethoxy)butanenitrile is similar to other synthetic cannabinoids, such as JWH-018 and AM-2201. it is unique in its specific structure, which includes a phenylethoxy group attached to a butanenitrile backbone. This structural difference can result in variations in receptor binding affinity and physiological effects .
Similar compounds include:
- JWH-018
- AM-2201
- PB-22
These compounds share a common feature of acting as agonists of the CB1 and CB2 receptors but differ in their chemical structures and specific effects.
Properties
IUPAC Name |
4-(2-phenylethoxy)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEANTJARTVYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)


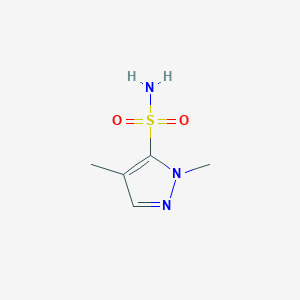
![1H-benzo[d][1,2,3]triazole-5-sulfonamide](/img/structure/B1521259.png)


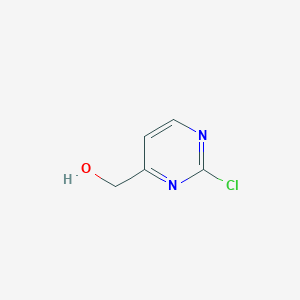
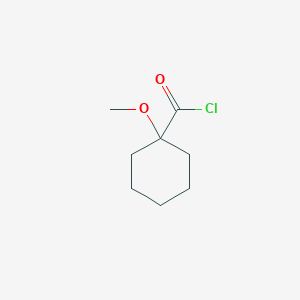

![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)

